molecular formula C11H13N5O B13996924 N-(4,5-Dicyano-2-methyl-pyrazol-3-YL)-2,2-dimethyl-propanamide CAS No. 54385-56-7

N-(4,5-Dicyano-2-methyl-pyrazol-3-YL)-2,2-dimethyl-propanamide

Cat. No.: B13996924
CAS No.: 54385-56-7
M. Wt: 231.25 g/mol
InChI Key: FAPHEUCDPOPFKL-UHFFFAOYSA-N
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Description

N-(4,5-Dicyano-2-methyl-pyrazol-3-YL)-2,2-dimethyl-propanamide is a chemical compound known for its unique structure and properties It features a pyrazole ring substituted with cyano groups and a dimethyl-propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-Dicyano-2-methyl-pyrazol-3-YL)-2,2-dimethyl-propanamide typically involves the reaction of 4,5-dicyano-2-methyl-pyrazole with 2,2-dimethyl-propanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-Dicyano-2-methyl-pyrazol-3-YL)-2,2-dimethyl-propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the cyano groups or other functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N-(4,5-Dicyano-2-methyl-pyrazol-3-YL)-2,2-dimethyl-propanamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(4,5-Dicyano-2-methyl-pyrazol-3-YL)-2,2-dimethyl-propanamide involves its interaction with specific molecular targets. The cyano groups and the pyrazole ring play crucial roles in its binding affinity and reactivity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4,5-Dicyano-2-methyl-pyrazol-3-YL)-acetamide
  • N-(4,5-Dicyano-2-methyl-pyrazol-3-YL)-propionamide

Uniqueness

N-(4,5-Dicyano-2-methyl-pyrazol-3-YL)-2,2-dimethyl-propanamide is unique due to its specific substitution pattern and the presence of the dimethyl-propanamide moiety. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

54385-56-7

Molecular Formula

C11H13N5O

Molecular Weight

231.25 g/mol

IUPAC Name

N-(4,5-dicyano-2-methylpyrazol-3-yl)-2,2-dimethylpropanamide

InChI

InChI=1S/C11H13N5O/c1-11(2,3)10(17)14-9-7(5-12)8(6-13)15-16(9)4/h1-4H3,(H,14,17)

InChI Key

FAPHEUCDPOPFKL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C(=NN1C)C#N)C#N

Origin of Product

United States

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